dl-Alanyl-l-leucine
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Overview
Description
dl-Alanyl-l-leucine: is a dipeptide composed of the amino acids alanine and leucineThe compound is known for its role as a source donor of l-leucine, an essential amino acid important for protein synthesis and metabolic functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: dl-Alanyl-l-leucine can be synthesized through peptide synthesis methods, which involve the coupling of alanine and leucine. The process typically uses protecting groups to prevent unwanted reactions and coupling reagents to facilitate the formation of the peptide bond. Common reagents include carbodiimides and uronium salts .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often using automated peptide synthesizers. The process includes steps such as solid-phase synthesis, purification by high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: dl-Alanyl-l-leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptides .
Scientific Research Applications
dl-Alanyl-l-leucine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: The compound is utilized in studies of protein synthesis, enzyme activity, and metabolic pathways.
Medicine: this compound is investigated for its potential therapeutic effects, including its role in metabolic disorders and as a biomarker for chronic kidney disease.
Industry: The compound is used in the production of bioactive peptides and as a component in various biochemical assays
Mechanism of Action
The mechanism of action of dl-Alanyl-l-leucine involves its role as a source donor of l-leucine. l-Leucine is an essential amino acid that plays a crucial role in protein synthesis and metabolic regulation. The compound is transported into cells via amino acid transporters and is involved in signaling pathways such as the mTOR pathway, which regulates cell growth and metabolism .
Comparison with Similar Compounds
d-Alanyl-l-leucine: Another dipeptide with similar properties and applications.
l-Alanyl-d-leucine: A stereoisomer with different biological activity.
N-acetyl-dl-leucine: A modified form with enhanced pharmacokinetic properties .
Uniqueness: dl-Alanyl-l-leucine is unique due to its specific combination of alanine and leucine, which imparts distinct biochemical properties. Its role as a source donor of l-leucine makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H18N2O3 |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
(2S)-2-(2-aminopropanoylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6?,7-/m0/s1 |
InChI Key |
RDIKFPRVLJLMER-MLWJPKLSSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C(C)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
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